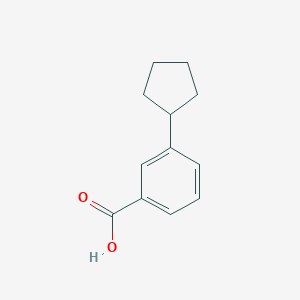

N-cyclopropyl-3-nitrobenzamide

Vue d'ensemble

Description

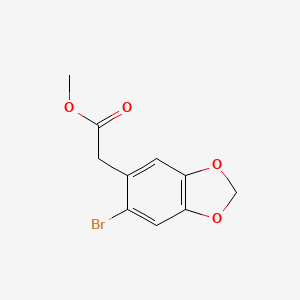

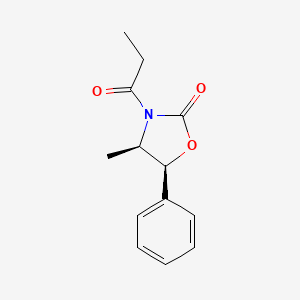

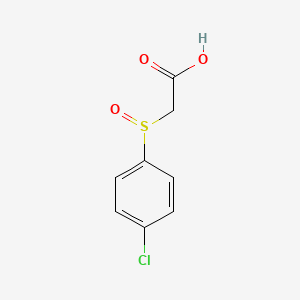

N-cyclopropyl-3-nitrobenzamide (NCNB) is an organic compound that has attracted much attention from the scientific community due to its potential applications in various fields. NCNB is a cyclic amide derivative of nitrobenzene, which is a common aromatic nitro compound. It is structurally related to other nitrobenzene derivatives such as nitrobenzoic acid and nitrobenzaldehyde. NCNB has a variety of applications in organic synthesis, medicinal chemistry, and materials science.

Applications De Recherche Scientifique

Synthesis and Structural Analysis

N-cyclopropyl-3-nitrobenzamide and related compounds have been a subject of interest in the field of organic synthesis and crystallography. Studies have focused on the synthesis and characterization of these compounds, including their crystal structures. For instance, N-Cyclohexyl-2-nitrobenzamide was synthesized and characterized using spectroscopic data and X-ray diffraction analysis, revealing details about its crystal packing stabilized by N-H⋯O hydrogen bonds (Saeed, Hussain, & Bolte, 2010).

Chemical Synthesis and Reactions

In the realm of chemical reactions and synthesis, these compounds have shown potential in creating novel structures. A simple one-pot procedure for preparing 2-(het)arylquinazolin-4(3H)-ones starting from 2-nitrobenzamides has been described, indicating the versatility of nitrobenzamide derivatives in synthesizing heterocyclic compounds (Romero, Salazar, & López, 2013).

Complexes with Metals

Another area of research involves the formation of complexes with metals. The cyclometalated rhodium, iridium, and ruthenium complexes of N-methoxy-4-nitrobenzamide were synthesized, highlighting their role in catalytic processes and potential applications in organic synthesis and industrial chemistry (Zhou et al., 2018).

Antibacterial Activity

The exploration of antibacterial properties is also notable. Nickel and copper metal complexes of N-(R-carbamothioyl)-4-nitrobenzamide showed greater antibacterial efficacy compared to their ligand counterparts, suggesting their potential in the development of new antibacterial agents (Saeed, Rashid, Ali, & Hussain, 2010).

Thin Film Deposition

Research has also been conducted on the use of nickel(II) complexes of N-(di-alkyl-carbamothioyl)-4-nitrobenzamide for the deposition of nickel sulfide nanostructured thin films. This indicates potential applications in materials science, particularly in the development of thin film technologies (Saeed, Rashid, Malik, O’Brien, & Wong, 2013).

Antimycobacterial and Antitumor Activities

Inthe field of pharmacology, some nitrobenzamide derivatives have been identified for their significant in vitro antitubercular activity. This suggests potential therapeutic applications in treating tuberculosis and other microbial infections (Wang et al., 2019). Additionally, certain nitroaromatic compounds derived from nitrobenzamide have shown cytotoxic effects in cancer cell lines, implying their use in cancer research and potential therapeutic applications (Perdigão et al., 2017).

Preformulation and Formulation Development

The preformulation and formulation studies of nitroaromatic derivatives like N-(butanoyloxyethyl)-4-(chloromethyl)-3-nitrobenzamide have been carried out. These studies are crucial for understanding the chemical behavior, physicochemical properties, and impact of formulation variables, which are essential steps in drug development (Sena et al., 2017).

Quality Control in Pharmaceutical Development

Quality control methods have been developed for potential anticonvulsants among derivatives of nitrobenzamide. This includes methods of identification, determination of impurities, and quantitative determination, which are vital for the standardization and safety of pharmaceutical substances (Sych et al., 2018).

Structural Diversity and Framework Structures

Isomeric nitrobenzamides form diverse three-dimensional framework structures, a property that is significant in the field of crystallography and materials science. These structures are linked by various hydrogen bonds and interactions, contributing to our understanding of molecular interactions and crystal engineering (Wardell et al., 2006).

Propriétés

IUPAC Name |

N-cyclopropyl-3-nitrobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O3/c13-10(11-8-4-5-8)7-2-1-3-9(6-7)12(14)15/h1-3,6,8H,4-5H2,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAUAOOIIPHFRKR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40358214 | |

| Record name | N-cyclopropyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-cyclopropyl-3-nitrobenzamide | |

CAS RN |

392709-17-0 | |

| Record name | N-cyclopropyl-3-nitrobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40358214 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

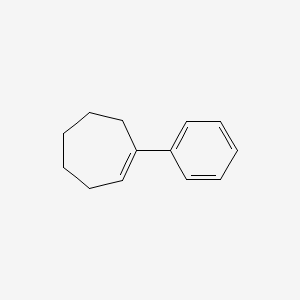

![[3,4-diacetyloxy-5-(2,4-dioxo-1H-pyrimidin-3-yl)oxolan-2-yl]methyl acetate](/img/structure/B1347629.png)